
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, also known as A-7-naphthylisoquinoline, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoquinoline alkaloids and has been synthesized using various methods. In
Applications De Recherche Scientifique
Biosynthesis and Stress Response
The discovery of a novel biosynthetic pathway to isoquinoline alkaloids, including compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, highlights the unique metabolic routes plants can take in response to stress. This pathway, differing from the classical aromatic amino acid-derived pathway, involves the formation of both the isoquinoline and naphthalene portions from identical polyketide precursors. This stress-sensitive mechanism illustrates the plant's adaptive responses to environmental stimuli, where specific secondary metabolites are produced or halted in response to various stress factors, leading to the accumulation of alternative compounds like naphthoquinones under stress conditions (Bringmann & Feineis, 2001).
Anticancer Properties
Research on substituted 1,2,3,4-tetrahydroisoquinolines, closely related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, has shown promising anticancer properties. These compounds have been studied for their potential as anticancer agents, with specific derivatives displaying potent cytotoxicity against various cancer cell lines. The exploration of these derivatives emphasizes the importance of structural modification in enhancing biological activity and specificity towards cancer cells, paving the way for the development of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Synthetic Methodologies
Advancements in synthetic methodologies for tetrahydroisoquinoline derivatives, including those similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide, have been reported. These methodologies facilitate the efficient synthesis of complex isoquinoline alkaloids, contributing to the exploration and development of novel compounds with potential pharmaceutical applications. Techniques such as microwave-assisted synthesis, multicomponent reactions, and catalysis play a critical role in improving the synthesis routes for these compounds, enabling more straightforward access to a variety of structurally diverse and biologically active molecules (Szatmári, Lázár, & Fülöp, 2006).
Chemical Diversity and Biological Activities
The structural diversity of naphthylisoquinoline alkaloids, which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide resembles, is closely linked to their wide range of biological activities. This group of natural products has been the subject of intensive study due to their antiviral, antiprotozoal, and antitumor properties. Their unique biosynthetic origins and the presence of several stereogenic centers and chiral axes contribute to their pharmacological interest, highlighting the potential of these compounds in drug development and the importance of understanding their biosynthesis and mechanism of action (Lombe, Feineis, & Bringmann, 2019).
Propriétés
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15(25)24-12-11-16-9-10-19(13-18(16)14-24)23-22(26)21-8-4-6-17-5-2-3-7-20(17)21/h2-10,13H,11-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSZEPJSWWREOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



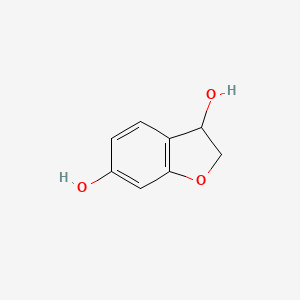
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)
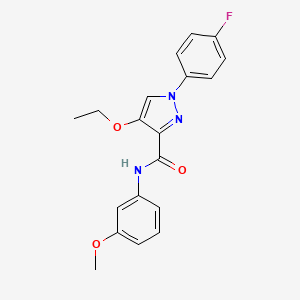

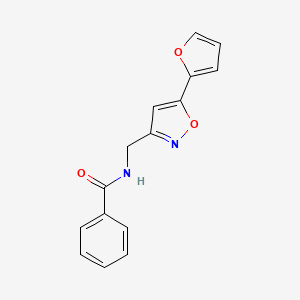
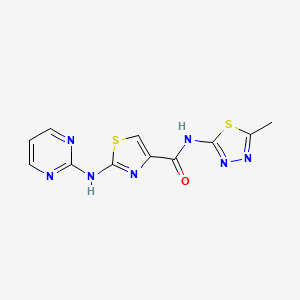

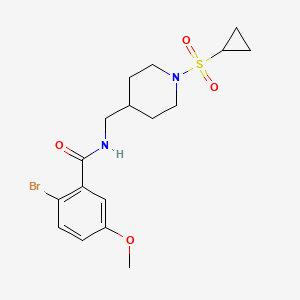

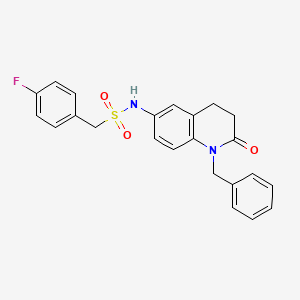
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)